molecular formula C6H3BrClFO B1413504 4-Bromo-5-chloro-2-fluorophenol CAS No. 1805518-69-7

4-Bromo-5-chloro-2-fluorophenol

Cat. No.: B1413504
CAS No.: 1805518-69-7
M. Wt: 225.44 g/mol
InChI Key: IJPATGHIFLKJRI-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Phenols in Contemporary Organic Chemistry

Polyhalogenated phenols are compounds that contain multiple halogen substituents. chemsrc.com They are of considerable interest in modern organic chemistry for several reasons. Firstly, they serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. researchgate.net The carbon-halogen bonds can be selectively manipulated through various cross-coupling reactions, allowing for the construction of intricate molecular architectures.

Secondly, the study of polyhalogenated phenols contributes to our understanding of fundamental chemical principles, such as reaction mechanisms and the electronic effects of substituents. acs.org Furthermore, many polyhalogenated compounds exhibit significant biological activity, and their investigation can lead to the discovery of new therapeutic agents. researchgate.net From an environmental perspective, the persistence and potential toxicity of some polyhalogenated phenols drive research into their detection, degradation, and the development of greener synthetic alternatives. nih.govresearchgate.net

Positional Isomerism and Substituent Effects in Halogenated Phenolic Compounds

The specific arrangement of atoms in a molecule, known as positional isomerism, is crucial in determining its properties. In the case of 4-Bromo-5-chloro-2-fluorophenol, the positions of the bromine, chlorine, and fluorine atoms relative to the hydroxyl group and to each other are what define its unique chemical character. These isomers, despite having the same molecular formula, can exhibit different physical properties such as melting and boiling points.

A comparison of the known physical properties of isomers of this compound highlights the impact of positional isomerism:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)Boiling Point (°C)
4-Bromo-2-chloro-5-fluorophenol1036383-21-7C₆H₃BrClFO225.44---
4-Bromo-2-chlorophenol (B165030)3964-56-5C₆H₄BrClO207.45fibers47-49232-235
4-Bromo-2-fluorophenol (B1271925)2105-94-4C₆H₄BrFO191.00liquid-79 (at 7 mmHg)
2-Bromo-4-chlorophenol695-96-5C₆H₄BrClO207.45solid39-41218-220

Data for 4-Bromo-2-chloro-5-fluorophenol is limited in publicly available literature. Data for related isomers is provided for comparison.

Research Trajectory and Future Directions for this compound

The research trajectory for a specific compound like this compound is often intertwined with broader trends in organic chemistry and materials science. Given its structure, future research is likely to explore several key areas.

One promising avenue is its use as a precursor in the synthesis of novel bioactive compounds. The distinct halogenation pattern offers multiple sites for further functionalization, potentially leading to the development of new drugs or pesticides. The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net

Another area of potential interest is in materials science. Halogen bonding, a noncovalent interaction involving halogen atoms, is increasingly being used to construct supramolecular assemblies with unique properties. nih.gov The presence of bromine, chlorine, and fluorine on the same aromatic ring could lead to complex and potentially useful halogen bonding motifs, making this compound a candidate for the design of novel liquid crystals, gels, or other functional materials.

Furthermore, the development of more efficient and selective methods for the synthesis of polyhalogenated phenols remains an active area of research. This includes the use of enzymatic and photocatalytic methods, which offer greener alternatives to traditional synthetic routes. nih.govresearchgate.net Future work on this compound could involve the application of these modern synthetic techniques. The study of its degradation pathways, both biotic and abiotic, will also be important for assessing its environmental impact. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPATGHIFLKJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805518-69-7
Record name 4-bromo-5-chloro-2-fluorophenol
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Synthetic Methodologies for 4 Bromo 5 Chloro 2 Fluorophenol and Analogous Structures

Regioselective Halogenation Strategies for Phenolic Substrates

The synthesis of halogenated phenols is fundamentally dependent on controlling the position of halogen substitution on the benzene (B151609) ring. The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. chemguide.co.uk This inherent reactivity necessitates the use of specialized techniques to achieve the desired regioselectivity, especially when creating complex, multi-halogenated structures. chemguide.co.ukyoutube.com

Directed Bromination Techniques

The bromination of phenols is a classic example of electrophilic aromatic substitution. The high reactivity of the phenol ring often leads to polysubstitution. chemguide.co.ukyoutube.com For instance, reacting phenol with bromine water typically results in the formation of 2,4,6-tribromophenol (B41969) as a white precipitate. chemguide.co.uk To achieve selective monobromination, particularly at the para position, milder reaction conditions are necessary, such as performing the reaction at low temperatures and using less polar solvents like carbon disulfide. youtube.com

For substrates that are already substituted, such as 2-chlorophenol (B165306), achieving high regioselectivity in bromination is crucial. It is known that reacting 2-chlorophenol with bromine in carbon tetrachloride can yield 4-bromo-2-chlorophenol (B165030). google.com Industrial processes have been refined to maximize the yield of the desired para-bromo isomer while minimizing the formation of the undesired 2,6-isomer. One such patented process involves the bromination of 2-chlorophenols in the presence of a specific catalyst, leading to excellent purity of the 4-bromo-2-chlorophenol product. google.com

Starting PhenolBrominating AgentSolventProductPurity/YieldReference
2-chlorophenolBromineCarbon Tetrachloride4-bromo-2-chlorophenol87% of theory google.com
2,5-dichlorophenolBromineChlorobenzene4-bromo-2,5-dichlorophenol98% of theory google.com

Targeted Chlorination Protocols

Similar to bromination, the direct chlorination of phenols with agents like hypochlorous acid (HOCl) typically yields a mixture of ortho and para isomers, with the para isomer often predominating. scientificupdate.comnih.gov The reaction proceeds via electrophilic attack, and subsequent reactions can lead to di- and tri-chlorinated phenols. nih.gov The kinetics of these reactions are second-order, being first-order in both the phenolic compound and chlorine. nih.govacs.org

Achieving high regioselectivity, especially ortho-chlorination, requires overcoming the intrinsic preference for the para position. Modern synthetic methods employ organocatalysts to direct the chlorination. The Gustafson group has developed highly efficient ortho-selective electrophilic chlorination methods for phenols using Lewis basic selenoether or thiourea (B124793) catalysts. scientificupdate.comacs.orgresearchgate.net These catalysts can invert the typical product distribution, favoring the ortho product with high selectivity. For example, a selenoether catalyst can achieve an ortho/para selectivity of over 20:1, whereas the uncatalyzed reaction has a selectivity of approximately 1:4. researchgate.net This strategy is effective for a wide range of phenol substrates, including those with existing halogen substituents. acs.org

Phenol SubstrateCatalyst TypeChlorinating AgentKey OutcomeReference
PhenolThiourea CatalystN-chlorosuccinimideSelective for o-chloro or p-chloro isomer depending on catalyst scientificupdate.com
PhenolSelenoether CatalystN-chlorosuccinimideHigh ortho-selectivity (>20:1 ortho/para) acs.orgresearchgate.net
3-fluorophenolSelenoether CatalystN-chlorosuccinimideExclusive ortho-selectivity at the less hindered C6 position acs.org

Selective Fluorination Methods

Introducing fluorine into an aromatic ring selectively presents unique challenges. Recent advancements have provided powerful methods for the site-selective fluorination of phenols. One strategy involves a directed C–H bond fluorination, where a removable directing group, such as a 2-pyridyloxy group, is used to guide the fluorinating agent to a specific ortho position. acs.orgacs.org This method demonstrates broad substrate scope and high functional group tolerance. acs.org

Another powerful technique is the deoxyfluorination of phenols, also known as ipso-fluorination. This one-step process directly substitutes the phenolic hydroxyl group with fluorine. Reagents like PhenoFluorMix have been developed for this purpose, enabling the efficient conversion of phenols to aryl fluorides. organic-chemistry.org This method is operationally simple and can be performed on a multigram scale. nih.gov Interestingly, while hydrogen bonding typically reduces the nucleophilicity of fluoride, it appears to be crucial for the mechanism of these deoxyfluorination reagents. organic-chemistry.orgnih.gov

Fluorination StrategyReagent/CatalystKey FeatureApplicationReference
C-H Bond FluorinationPalladium catalyst with removable 2-pyridyloxy directing groupSite-selective ortho-fluorination of phenolsLate-stage fluorination of complex molecules acs.orgacs.org
DeoxyfluorinationN,N-diaryl-2-chloroimidazolium chloride treated with CsF (e.g., PhenoFluorMix)Direct one-step ipso-substitution of the -OH groupSynthesis of functionalized fluoroarenes from phenols organic-chemistry.orgnih.gov

Multi-Step Synthesis Pathways Utilizing Precursors to 4-Bromo-5-chloro-2-fluorophenol

Due to the complexity of introducing three different halogen atoms with precise regiochemistry onto a phenol ring in a single series of electrophilic substitutions, a multi-step pathway starting from a carefully chosen precursor is a more strategic and common approach.

Preparation from Halogenated Anilines (e.g., 4-Bromo-5-chloro-2-fluoroaniline)

A logical and effective route to synthesizing this compound is to start with an aniline (B41778) precursor that already has the desired halogen substitution pattern: 4-Bromo-5-chloro-2-fluoroaniline. The synthesis of such highly substituted anilines is itself a multi-step process where the order of halogenation and functional group transformations is critical to ensure the correct final arrangement. researchgate.netlibretexts.org Once the precursor aniline is obtained, the amino group can be converted to a hydroxyl group via a well-established and reliable two-step sequence.

The conversion of a primary aromatic amine to a phenol is a cornerstone of synthetic organic chemistry. doubtnut.com The process involves two main reactions: diazotization and hydrolysis.

First, the primary aromatic amine, in this case, 4-Bromo-5-chloro-2-fluoroaniline, is treated with a diazotizing agent. organic-chemistry.org This is typically accomplished by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺). The resulting intermediate is the 4-bromo-5-chloro-2-fluorobenzenediazonium salt. The use of a sulfuric acid and organic acid co-solvent system can improve the solubility of substituted anilines and enhance the efficiency of the diazotization process. google.comgoogle.com

Following its formation, the diazonium salt is hydrolyzed. This is typically achieved by heating the aqueous solution of the diazonium salt. The diazonium group is an excellent leaving group and is readily displaced by a water molecule, releasing nitrogen gas (N₂) and forming the corresponding phenol. doubtnut.com This hydrolysis step effectively replaces the original amino group with a hydroxyl group, yielding the target compound, this compound.

High-Temperature and High-Pressure Hydrolysis Procedures

The synthesis of halogenated phenols, including structures analogous to this compound, can be accomplished through the hydrolysis of corresponding halogenated aromatic precursors under conditions of high temperature and pressure. This approach typically involves the conversion of an amino group or other halide to a hydroxyl group.

One established method is the direct hydrolysis of haloanilines. google.com A general procedure involves preparing an inorganic acid salt of the halogenated aniline, which is then subjected to hydrolysis in a high-pressure reactor. google.com The reaction is typically heated to temperatures between 100-150°C. google.com This process can be facilitated by the use of solid acid catalysts, such as a SO₄²⁻/MxOy type solid superacid (where MxOy can be TiO₂, ZrO₂, Al₂O₃, or Fe₂O₃), and phase-transfer catalysts to improve the transfer of the generated halogenated phenol into an organic phase like toluene. google.com

Another advanced approach involves the use of microwave-assisted, copper-catalyzed hydroxylation of aryl halides. researchgate.net This method utilizes high-temperature or near-critical water as the solvent in the presence of a copper catalyst and a mineral base. researchgate.net This technique has been shown to be effective for converting a variety of aryl bromides and electron-deficient aryl chlorides into their corresponding phenols with moderate to excellent yields. researchgate.net The use of microwave heating can significantly accelerate the reaction compared to traditional heating methods. researchgate.net

Functional Group Interconversion and Derivatization Routes

Functional group interconversion (FGI) and derivatization are cornerstone strategies for the synthesis of complex molecules like this compound from simpler, more readily available starting materials. These routes involve sequential reactions that introduce or modify functional groups on the aromatic ring.

A plausible synthetic pathway could start with a simpler fluorophenol, such as 2-fluorophenol (B130384). The synthesis of 4-bromo-2-fluorophenol (B1271925) has been demonstrated by the direct bromination of 2-fluorophenol using bromine in methylene (B1212753) chloride at low temperatures, yielding the product in high purity. chemicalbook.com Subsequent chlorination would be required to yield the final product. The hydroxyl group in phenols is highly activating, meaning halogenation can often proceed even without a Lewis acid catalyst. byjus.com When conducting such reactions in solvents of low polarity, it is possible to achieve mono-halogenation. byjus.comyoutube.com

Alternatively, synthesis can begin from a differently substituted aniline. For instance, the synthesis of 2-chloro-5-fluorophenol (B1586221) has been demonstrated starting from p-fluoroaniline. guidechem.com This multi-step process involves:

Bromination: Introduction of a bromine atom ortho to the amino group. guidechem.com

Diazotization and Sandmeyer Reaction: The amino group is converted into a diazonium salt, which is then replaced by chlorine. guidechem.com

Grignard Reaction and Hydroxylation: The bromine atom is converted into a Grignard reagent, which is then reacted to introduce the hydroxyl group. guidechem.com

Derivatization can also involve the modification of side chains on the phenol ring. For example, alkenylphenols can be halogenated first on the alkenyl side chain and subsequently on the aromatic ring. google.com A dehydrohalogenation step can then restore the unsaturation in the side chain, leaving a halogenated phenolic nucleus. google.com This highlights the variety of FGI strategies available for creating specifically substituted phenols. nih.govvanderbilt.edu

Table 1: Example of a Multi-Step Synthesis for an Analogous Halogenated Phenol guidechem.com
StepStarting MaterialKey ReagentsIntermediate/ProductTransformation Type
1p-FluoroanilineBr₂, HCl2-Bromo-4-fluoroanilineElectrophilic Bromination
22-Bromo-4-fluoroanilineNaNO₂, H₂SO₄, CuCl1-Bromo-2-chloro-5-fluorobenzeneDiazotization/Sandmeyer Reaction
31-Bromo-2-chloro-5-fluorobenzeneMg, THF, then hydrolysis2-Chloro-5-fluorophenolGrignard Formation/Hydroxylation

Advanced and Sustainable Approaches in Halogenated Phenol Synthesis

Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methods. These advanced approaches are highly relevant for the construction of complex halogenated phenols.

Transition-Metal Catalyzed C-H Functionalization of Phenolic Systems

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and site-selective modification of aromatic rings, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org This method offers a more atom- and step-economical route to highly substituted phenols. rsc.org

Various transition metals, including palladium (Pd), copper (Cu), rhodium (Rh), and ruthenium (Ru), have been employed to catalyze the C-H halogenation of phenols. beilstein-journals.orgresearchgate.net

Copper-Catalyzed Halogenation : Copper catalysts are attractive due to their low cost and high stability. beilstein-journals.org Systems using reusable Cu-Mn spinel oxide as a catalyst with N-halosuccinimides (NXS) as the halogen source have been developed for the regioselective halogenation of phenols in good to excellent yields. beilstein-journals.org Mechanistic studies suggest these reactions can proceed through a free radical process involving a phenoxy radical. beilstein-journals.org

Palladium-Catalyzed Reactions : Palladium catalysts are highly effective for various C-H functionalization reactions. While often used for alkylation or arylation, specific conditions can be tailored for halogenation. For example, Pd-catalyzed reactions can be directed by the phenolic hydroxyl group itself or a tethered directing group to achieve high regioselectivity, typically at the ortho position. researchgate.netoregonstate.edu

Ruthenium-Catalyzed Reactions : Ruthenium-based catalysts have been used for the C-H alkylation and alkenylation of phenols. rsc.org In some systems, Ru-catalysis is combined with other techniques, such as photoredox catalysis, to achieve efficient transformations. nih.gov

These methods provide a direct route to functionalized phenols, though controlling chemo- and regioselectivity can be challenging. rsc.org

Table 2: Examples of Transition-Metal Catalyzed C-H Functionalization of Phenols
Metal CatalystReaction TypeKey Features/ReagentsReference
Copper (Cu)HalogenationReusable Cu-Mn spinel oxide, N-halosuccinimides (NXS) as halogen source. beilstein-journals.org
Palladium (Pd)ortho-AlkenylationPhenol group acts as a directing group, mild reaction conditions (60 °C). researchgate.net
Ruthenium (Ru)ortho-OlefinationCombined with photoredox catalysis for catalyst regeneration. nih.gov
Cobalt (Co)ortho-AlkylationCarbamate-directed C-H alkylation using alkenes. nih.gov

Photochemical Functionalization of Phenols

Photochemistry offers unique pathways for the functionalization of phenols, often under mild conditions. acs.orgnih.gov Light can be used to generate highly reactive intermediates or to drive catalytic cycles.

One approach involves the photoinduced O-H functionalization of phenols with aryldiazoacetates, which proceeds via a proton transfer mechanism facilitated by hydrogen bonding between the reactants. acs.orgnih.gov Another strategy exploits the photochemical activity of a halogen-bonded complex between phenolate (B1203915) anions and α-iodosulfones to achieve ortho-alkylation of phenols, a method that can be adapted to a microfluidic flow reactor setup. rsc.orgacs.org

Furthermore, the combination of transition-metal catalysis with photoredox catalysis has proven effective. A dual system using ruthenium and a photoredox catalyst can achieve the direct C-H olefination of phenols under visible light, where the photoredox cycle serves to regenerate the active ruthenium catalyst. nih.gov

Green Chemistry Principles in Halogenation: Application of N-Halo Reagents, Solid-Phase, and Ionic Liquid Methodologies

In line with the principles of green chemistry, recent research has focused on developing safer and more sustainable halogenation methods. semanticscholar.org

N-Halo Reagents : N-halosuccinimides (NCS for chlorination, NBS for bromination) and reagents like Selectfluor™ (F-TEDA-BF₄) are widely used as safer and more selective alternatives to hazardous reagents like diatomic halogens or ClSO₃H. semanticscholar.orgarkat-usa.org N-halogenated succinimides can be used to transform allyl-benzenes into halogenated alcohols, a useful functional group interconversion. nih.gov

Solid-Phase Methodologies : While not extensively detailed for this specific compound class in the provided results, solid-phase synthesis is a key green chemistry technique that facilitates purification by allowing reagents and byproducts to be washed away from the product, which remains attached to a solid support. This minimizes solvent use for purification.

Ionic Liquid Methodologies : Ionic liquids (ILs) are salts with low melting points that can serve as environmentally benign solvents and catalysts. nih.gov They have shown promise in the halogenation of phenols. For example, the use of a stoichiometric amount of an ionic liquid as an additive can accelerate the electrophilic fluorination of phenols with Selectfluor™, with the effect being most significant at low temperatures. arkat-usa.org The promotional effect is thought to arise from the increased solubility of the fluorinating agent in the ionic liquid, which facilitates its transfer and reaction with the phenol. arkat-usa.org Furthermore, halogen-free ionic liquids have been designed as high-performance extractants for separating phenols from oil mixtures, highlighting their utility in green processing. rsc.org

Enzyme-Catalyzed Synthetic Routes for Halogenated Phenols

Biocatalysis using enzymes offers unparalleled selectivity under mild, aqueous conditions, making it an attractive green alternative to traditional chemical synthesis. nih.govrsc.org Halogenating enzymes, in particular, are capable of regioselective halogenation of aromatic substrates.

The main classes of halogenating enzymes include:

Haloperoxidases : These enzymes use hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻, I⁻) to an electrophilic halogenating species. rsc.orgnih.gov They are subdivided into heme-iron-dependent, vanadium-dependent (V-HPOs), and metal-free types. nih.gov Vanadium bromoperoxidases (V-BPOs), such as one from the seaweed Corallina officinalis, are robust and can be used to brominate various organic substrates. rsc.org

Flavin-Dependent Halogenases : These enzymes use reduced flavin adenine (B156593) dinucleotide (FADH₂) and molecular oxygen to form a hypohalous acid (e.g., HOCl) as the halogenating agent. nih.govnih.gov These enzymes often exhibit high substrate specificity but can sometimes be promiscuous, accepting a range of phenolic compounds. For example, the flavin-dependent halogenase DklH has been shown to halogenate various flavonoids, demonstrating the potential for creating new derivatives. nih.gov The catalytic mechanism involves the electrophilic attack of the electron-rich aromatic ring of the substrate on the enzyme-generated electrophilic chlorine species. nih.gov

These enzymatic methods can circumvent the need for protecting groups and often avoid the complex product mixtures associated with incomplete regioselectivity in chemical synthesis. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Chloro 2 Fluorophenol

Electrophilic Aromatic Substitution Reactions on the 4-Bromo-5-chloro-2-fluorophenol Nucleus

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. Conversely, the halogen substituents (bromine, chlorine, and fluorine) are deactivating yet also ortho-para directing. In this compound, the positions ortho to the hydroxyl group are occupied by fluorine and chlorine, and the para position is occupied by bromine. This leaves the C3 and C6 positions as the only available sites for substitution.

The directing effects of the existing substituents on the remaining open positions are summarized in the table below. The activating hydroxyl group strongly directs towards the C6 position (ortho) and to a lesser extent the C3 position (meta). The C2-fluoro and C5-chloro groups will primarily direct an incoming electrophile to the C6 position (para and ortho respectively), while the C4-bromo group will also direct to the C3 position (ortho).

SubstituentPositionDirecting Influence on C3Directing Influence on C6
-OHC1Meta (deactivating)Ortho (activating)
-FC2Meta (deactivating)Para (activating)
-BrC4Ortho (activating)Meta (deactivating)
-ClC5Meta (deactivating)Ortho (activating)

Considering the combined electronic and steric effects, electrophilic attack is most likely to occur at the C6 position. This position is activated by the strongly activating hydroxyl group and the moderately activating fluorine and chlorine atoms, and is sterically less hindered than the C3 position which is flanked by two halogen atoms.

Nucleophilic Substitution Reactions Involving Halogen Atoms

The presence of multiple electron-withdrawing halogen atoms on the aromatic ring makes this compound a candidate for nucleophilic aromatic substitution (SNAc) reactions. In such reactions, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate of these reactions is generally dependent on the ability of the leaving group to depart and the stability of the intermediate. For halogen leaving groups in SNAr reactions, the reactivity order is typically F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing inductive effect of the more electronegative halogens.

Displacement of Bromine

The carbon-bromine bond is the weakest among the carbon-halogen bonds in this molecule. However, in the context of SNAr, the lability of the leaving group is often less important than the electronic activation of the ring. The bromine atom at C4 is para to the hydroxyl group and meta to the fluorine and chlorine atoms. The hydroxyl group's electron-donating character deactivates this position for nucleophilic attack. Therefore, direct displacement of the bromine atom is expected to be challenging under typical SNAr conditions.

Displacement of Chlorine

The chlorine atom at C5 is ortho to the bromine atom and meta to the hydroxyl and fluorine atoms. Similar to the bromine at C4, the position of the chlorine atom is not strongly activated towards nucleophilic attack by the other substituents. While chlorine is a better leaving group than fluorine in many contexts, the lack of strong electronic activation at the C5 position would likely hinder its displacement.

Displacement of Fluorine

The fluorine atom at C2 is ortho to the hydroxyl group and meta to the bromine and chlorine atoms. The C-F bond is the strongest carbon-halogen bond. However, in SNAr reactions, fluorine is often the best leaving group due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. The C2 position is activated by the para-directing bromine and chlorine atoms. This electronic activation, coupled with the inherent reactivity of the C-F bond in SNAr, suggests that the displacement of fluorine is the most plausible nucleophilic substitution reaction for this compound.

Leaving GroupPositionActivating Substituents (Ortho/Para)Predicted Relative Reactivity in SNAr
BromineC4NoneLow
ChlorineC5NoneLow
FluorineC2Bromine (para), Chlorine (para)High

Oxidation Reactions of the Phenolic Hydroxyl Group

Phenols can be oxidized to quinones, and the presence of halogen substituents can influence the course and feasibility of this transformation. The oxidation of this compound would be expected to yield a substituted benzoquinone.

Formation of Quinone Derivatives

The oxidation of this compound would likely proceed via the formation of a phenoxy radical, which can then be further oxidized. Given the substitution pattern, the expected product would be 3-bromo-6-chloro-5-fluoro-1,2-benzoquinone or 5-bromo-2-chloro-3-fluoro-1,4-benzoquinone. The regiochemical outcome of the oxidation would depend on the specific oxidizing agent used and the reaction conditions. For instance, oxidation of 2,4,5-trichlorophenol (B144370) with hydrogen peroxide catalyzed by cobalt tetrasulfophthalocyanine has been shown to yield the corresponding benzoquinone. researchgate.net Similar methodologies could potentially be applied to this compound.

Starting Phenol (B47542)Oxidizing AgentProduct
2,4,5-TrichlorophenolH2O2, CoTSPc2,4,5-Trichlorobenzoquinone
This compound (Predicted)Various oxidizing agentsBromo-chloro-fluoro-benzoquinone

Pathways to Other Oxidized Products

While specific studies on the oxidation of this compound are not available, the oxidation of phenols, particularly halogenated phenols, is known to proceed through various pathways, leading to a range of products including dimers, polymers, and ring-opened species. The presence of electron-withdrawing halogen substituents on the aromatic ring significantly influences the reactivity of the phenol and the nature of the oxidation products.

Oxidative coupling reactions are a common pathway for phenols, often catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants. These reactions typically involve the formation of a phenoxy radical intermediate. For this compound, the initial step would be the abstraction of the hydrogen atom from the hydroxyl group to form the corresponding phenoxy radical. This radical is stabilized by delocalization of the unpaired electron across the aromatic ring.

The subsequent reactions of this radical can lead to:

Dimerization: Two phenoxy radicals can couple to form dimers. This can occur through C-C or C-O bond formation. Given the substitution pattern of this compound, C-C coupling would likely be sterically hindered. C-O coupling to form poly(phenylene oxide) structures is a more probable outcome.

Polymerization: Further oxidation and coupling of the dimeric and oligomeric products can lead to the formation of polymers. These polymers are often complex, insoluble materials.

Quinone Formation: Oxidation can also lead to the formation of quinones, although this is more common for phenols with unsubstituted para-positions. In the case of this compound, the para-position is occupied by a bromine atom, making direct quinone formation less likely without prior dehalogenation.

Ring-Opened Products: Under strong oxidative conditions, such as those employed in advanced oxidation processes (AOPs), the aromatic ring can be cleaved to form smaller, aliphatic molecules.

A study on the degradation of the related compound, 4-bromo-2-chlorophenol (B165030), using a sulfate (B86663) radical-based oxidation process, revealed the formation of various halogenated by-products, indicating that the initial steps of oxidation involve transformations of the parent molecule into other aromatic species before complete mineralization. google.comaobchem.com

Table 1: Expected Oxidized Products of this compound

Product TypeGeneral Structure/DescriptionFormation Pathway
Dimeric ProductsLinked C-O or C-C biphenyl (B1667301) ethers or biphenylsOxidative coupling of phenoxy radicals
Polymeric ProductsPoly(phenylene oxide) type structuresFurther oxidation and polymerization of oligomers
Halogenated By-productsOther substituted phenols or aromatic compoundsPartial oxidation and/or halogen rearrangement
Ring-Opened ProductsAliphatic acids and smaller organic moleculesAromatic ring cleavage under strong oxidation

Reduction Reactions

The reduction of this compound can be expected to primarily involve the cleavage of the carbon-halogen bonds (dehalogenation) or modifications to the phenolic hydroxyl group.

Dehalogenation is a critical reaction for halogenated aromatic compounds. The relative reactivity of the halogens in nucleophilic aromatic substitution and reductive dehalogenation is typically I > Br > Cl > F. Therefore, for this compound, the carbon-bromine bond is the most likely to be cleaved first under reductive conditions.

Common methods for dehalogenation include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). This is a widely used and effective method for dehalogenation.

Reductive Dehalogenation with Metals: Metals such as zinc or iron in the presence of an acid can also effect dehalogenation.

Hydrodehalogenation: This involves the replacement of a halogen atom with a hydrogen atom and can be achieved using various reducing agents.

Studies on other halogenated phenols have demonstrated the feasibility of these approaches. For instance, the reductive dechlorination of 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate (B1228818) has been observed in microbial systems, highlighting the potential for selective dehalogenation.

The phenolic hydroxyl group itself is generally resistant to reduction. However, under forcing conditions, such as high-pressure hydrogenation with specific catalysts (e.g., rhodium or ruthenium), the aromatic ring can be reduced to a cyclohexanol (B46403) derivative. It is also possible to convert the phenol to a phenyl ether or ester, which may then undergo different reductive transformations.

Table 2: Potential Reduction Reactions of this compound

Reaction TypeReagents and ConditionsExpected Major Product
Catalytic HydrogenationH₂, Pd/C, solvent5-chloro-2-fluorophenol (selective debromination)
Metal-Acid ReductionZn, HCl or Fe, H₂SO₄Mixture of dehalogenated phenols
Aromatic Ring ReductionHigh pressure H₂, Rh/C or Ru/CHalogenated cyclohexanol derivatives

Mechanistic Studies of Specific Transformations and Reaction Kinetics

There are no specific mechanistic or kinetic studies available for the reactions of this compound in the reviewed literature. To understand the potential reaction mechanisms, one must again turn to studies of similar compounds.

The mechanism of oxidative coupling of phenols is well-established to proceed via phenoxy radicals. The rate of this reaction would be dependent on the concentration of the phenol, the oxidant, and the catalyst (if present), as well as on temperature and pH.

For reductive dehalogenation, the mechanism will depend on the chosen method. Catalytic hydrogenation typically involves the oxidative addition of the C-X bond to the metal surface, followed by hydrogenolysis. The kinetics of such reactions are often complex and can be influenced by factors such as catalyst loading, hydrogen pressure, and substrate concentration.

A study on the degradation of 4-bromo-2-chlorophenol found that the degradation rate was influenced by the concentrations of the substrate, oxidant, and catalyst, as well as the pH of the solution. google.comaobchem.com This suggests that any kinetic study of this compound would need to consider a similar range of parameters.

Without experimental data for this compound, any discussion of reaction kinetics remains speculative. Detailed studies would be required to determine the rate laws and activation parameters for its specific transformations.

Spectroscopic Characterization Techniques Applied to 4 Bromo 5 Chloro 2 Fluorophenol

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrations of specific bonds within a molecule. For 4-bromo-5-chloro-2-fluorophenol, the FT-IR spectrum is expected to be dominated by vibrations associated with the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.

The most prominent feature in the FT-IR spectrum would be the O-H stretching vibration of the phenolic hydroxyl group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol (B47542) is expected to be observed in the 1260-1180 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of peaks in the 1600-1450 cm⁻¹ region. The positions of these aromatic peaks can be subtly influenced by the pattern of substitution on the ring.

The presence of halogen substituents is also detectable. The C-F stretching vibration is typically strong and appears in the 1350-1150 cm⁻¹ region. The C-Cl stretching vibration is found in the 850-550 cm⁻¹ range, and the C-Br stretching vibration is expected at lower wavenumbers, typically between 680-515 cm⁻¹. Due to the complexity of the substitution pattern, these carbon-halogen vibrations may be coupled with other vibrational modes of the molecule.

Table 1: Predicted FT-IR Spectral Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (aromatic)Stretching>3000
C=C (aromatic)Stretching1600-1450
C-OStretching1260-1180
C-FStretching1350-1150
C-ClStretching850-550
C-BrStretching680-515

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The carbon-halogen bonds will also exhibit characteristic Raman shifts. The combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic environments of its nuclei, primarily protons (¹H), carbon-13 (¹³C), and in this case, fluorine-19 (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The fluorine, chlorine, and bromine atoms are all electron-withdrawing, which would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The two aromatic protons will likely appear as doublets due to coupling with each other and potentially with the fluorine atom.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected, one for each carbon atom in the aromatic ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atom bonded to the hydroxyl group (C-1) will be deshielded. The carbons bonded to the halogens (C-2, C-4, and C-5) will also exhibit characteristic chemical shifts influenced by the electronegativity and size of the halogen atoms. The carbon atom attached to fluorine will show a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C-OH)150-160
C-2 (C-F)145-155 (doublet due to C-F coupling)
C-3 (C-H)115-125
C-4 (C-Br)110-120
C-5 (C-Cl)120-130
C-6 (C-H)110-120

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents on the ring. The signal will likely appear as a multiplet due to coupling with the adjacent protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated systems and the effects of various substituents on the electronic structure of the phenol ring.

For substituted phenols, the characteristic π → π* transitions of the benzene (B151609) ring are of primary interest. The presence of the hydroxyl group and the halogen atoms (bromine, chlorine, and fluorine) as substituents would be expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted phenol. These shifts are attributable to the electronic effects of the substituents, including their inductive and resonance effects.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the UV-Vis spectra of molecules for which experimental data is unavailable. sigmaaldrich.com Such calculations can provide theoretical values for the excitation energies and oscillator strengths of the principal electronic transitions. For this compound, a TD-DFT study would be invaluable in predicting its absorption spectrum and understanding the contributions of its substituents to its electronic properties.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

Predicted TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε) (L mol-1 cm-1)
π → π* (Primary Band)Data not availableData not available
π → π* (Secondary Band)Data not availableData not available
n → π*Data not availableData not available
Note: The data in this table is illustrative of the expected parameters from a UV-Vis spectroscopic analysis and is pending experimental or computational verification.

X-ray Diffraction Analysis

X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular geometry and intermolecular interactions of this compound in the solid state.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Note: This table represents the type of crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study. The values are contingent on experimental determination.

In the solid state, the crystal packing of this compound would be governed by a variety of intermolecular interactions. The hydroxyl group is a strong hydrogen-bond donor, and it would be expected to form hydrogen bonds with electronegative atoms on neighboring molecules, such as the oxygen of another hydroxyl group or one of the halogen atoms.

Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. These interactions, along with potential π-π stacking between the aromatic rings, would play a crucial role in the supramolecular assembly of the crystal lattice. The analysis of these interactions is critical for understanding the physical properties of the solid material.

Microwave Spectroscopy for Conformational Analysis and Rotational Constants

Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase. This technique is exceptionally sensitive to the mass distribution of a molecule and can provide highly precise information about its rotational constants and, by extension, its molecular geometry and conformational preferences.

For this compound, two primary conformers would be expected due to the rotation of the hydroxyl group: a cis form, where the hydroxyl hydrogen is oriented towards the fluorine atom, and a trans form, where it is oriented away. These two conformers would have distinct rotational spectra. Microwave spectroscopy can distinguish between these conformers and determine their relative energies. furman.edufurman.edu

The analysis of the microwave spectrum would yield the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule. These constants are a sensitive probe of the molecular structure. While experimental microwave data for this compound is not available, theoretical calculations can predict the rotational constants for the different possible conformers.

Table 3: Theoretical Rotational Constants for Conformers of this compound

ConformerA (MHz)B (MHz)C (MHz)
cisData not availableData not availableData not available
transData not availableData not availableData not available
Note: This table illustrates the type of data that would be obtained from a microwave spectroscopy study, which would allow for the identification and characterization of different molecular conformers. The values are subject to experimental or computational determination.

Computational and Theoretical Studies on 4 Bromo 5 Chloro 2 Fluorophenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules at the atomic level.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. doi.org This approach is favored for its balance of accuracy and computational efficiency. A common functional used for such analyses is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of a basis set is crucial for the accuracy of the calculations. For a molecule like 4-Bromo-5-chloro-2-fluorophenol, which contains heavy atoms and potential for diffuse electron distributions, a basis set such as 6-311++G(d,p) is often selected. researchgate.netdoi.org This set is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and weak interactions, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms.

The Hartree-Fock (HF) method is a foundational ab initio calculation that provides a good starting point for more complex analyses. doi.org However, it does not account for electron correlation, which can be significant.

To improve upon the HF method, Møller-Plesset perturbation theory is often applied, typically to the second order (MP2). The MP2 method incorporates electron correlation effects, offering a higher level of accuracy for predicting molecular properties, though it comes with a greater computational cost compared to DFT or HF.

Molecular and Electronic Structure Analysis

These computational methodologies are applied to predict the specific structural and electronic characteristics of a molecule.

A primary output of quantum chemical calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides theoretical values for bond lengths, bond angles, and dihedral angles.

For a comprehensive analysis, these theoretical parameters would be compared against experimental data. The gold standard for experimental molecular structure determination is single-crystal X-ray diffraction. goums.ac.irdoi.org However, no published X-ray crystallographic data for this compound could be located. In studies of similar molecules, a strong agreement between DFT-calculated geometries and experimental X-ray data serves to validate the computational model. researchgate.net

Table 1: Hypothetical Comparison of Geometric Parameters This table is a template illustrating how data would be presented. No experimental or calculated values for this compound are available.

ParameterTheoretical Value (e.g., B3LYP/6-311++G(d,p))Experimental Value (X-ray)
C1-C2 Bond Length (Å)Data not availableData not available
C-Br Bond Length (Å)Data not availableData not available
C-Cl Bond Length (Å)Data not availableData not available
C-F Bond Length (Å)Data not availableData not available
C-O Bond Length (Å)Data not availableData not available
O-H Bond Length (Å)Data not availableData not available
C-C-C Bond Angle (°)Data not availableData not available

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doi.org

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. doi.org Analysis of the electron density distribution in these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data This table is a template illustrating how data would be presented. No calculated values for this compound are available.

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to reactive sites.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red. Electron-deficient regions, prone to nucleophilic attack, are colored blue. Green and yellow areas represent regions of intermediate or neutral potential. researchgate.net An MEP map for this compound would reveal the negative potential around the electronegative oxygen, fluorine, chlorine, and bromine atoms and the positive potential near the hydroxyl hydrogen.

Lack of Publicly Available

Despite a comprehensive search for computational and theoretical studies on the chemical compound this compound, no specific research literature detailing the analyses as requested in the provided outline could be identified.

While the existence of the compound is confirmed through chemical databases, which provide basic information such as its CAS number (1805518-69-7), molecular formula (C₆H₃BrClFO), and some predicted physicochemical properties, in-depth computational chemistry studies appear to be unavailable in the public domain. The predicted data, including a boiling point of 246.3±35.0 °C, a density of 1.875±0.06 g/cm³, and a pKa of 7.19±0.23, are likely the result of quantitative structure-property relationship (QSPR) models rather than specific quantum mechanical calculations.

The requested detailed analyses, including:

Theoretical Prediction of Spectroscopic Properties

Predicted NMR Chemical Shifts

could not be fulfilled as no published studies containing this specific information for this compound were found. The strict adherence to the provided outline and the focus solely on this compound, as per the instructions, prevents the inclusion of data from related but different chemical species.

Therefore, the generation of an article with the specified detailed scientific content and data tables is not possible at this time due to the absence of the necessary research findings in the scientific literature.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum mechanical method for predicting the electronic absorption spectra of molecules. This theoretical approach calculates the excited state energies and properties, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

For a molecule like this compound, a TD-DFT calculation would typically involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its electronic ground state using Density Functional Theory (DFT).

Excited State Calculations: Following optimization, TD-DFT is employed to compute the vertical excitation energies, which correspond to the energy difference between the ground and various excited states.

Spectral Prediction: The calculations also yield oscillator strengths for each electronic transition, which are crucial for predicting the intensity of absorption peaks in the UV-Vis spectrum.

A hypothetical TD-DFT study on this compound would provide valuable data on its electronic transitions. This would include the predicted wavelength of maximum absorption (λmax), the nature of the transitions (e.g., π → π* or n → π*), and the molecular orbitals involved. Such data is instrumental in understanding the photophysical properties of the compound.

However, at present, there are no published studies presenting TD-DFT calculations specifically for this compound. Therefore, no data table of its electronic absorption spectra can be provided.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly those based on DFT, are widely used to predict the NLO properties of molecules, providing a cost-effective way to screen for promising candidates.

The theoretical prediction of NLO properties for a molecule such as this compound would involve the calculation of several key parameters in the presence of an external electric field:

Dipole Moment (μ): This measures the polarity of the molecule.

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an electric field.

First Hyperpolarizability (β): This is the primary determinant of second-order NLO activity. A non-zero value is essential for applications like second-harmonic generation.

Second Hyperpolarizability (γ): This relates to third-order NLO effects.

These parameters are typically calculated using DFT methods by applying a finite electric field and analyzing the response of the molecule's energy and dipole moment. The magnitude of the first hyperpolarizability (β) is often compared to that of a standard NLO material, such as urea, to gauge its potential.

Despite the utility of these predictive methods, a review of the available scientific literature indicates that no theoretical predictions of the NLO properties for this compound have been reported. Consequently, a data table of its predicted NLO properties cannot be compiled.

Synthetic Utility and Derivatization Applications of 4 Bromo 5 Chloro 2 Fluorophenol As a Building Block

Role as a Versatile Intermediate in Multi-Component and Cascade Reactions

While specific literature detailing the use of 4-bromo-5-chloro-2-fluorophenol in multi-component and cascade reactions is limited, its structural features strongly suggest its potential as a valuable intermediate in such transformations. The presence of ortho- and para-positions to the hydroxyl group, activated by the electron-donating effect of the hydroxyl and influenced by the electronic properties of the halogens, allows for a range of electrophilic and nucleophilic reactions. These reactions can be orchestrated in a sequential or one-pot manner to build molecular complexity rapidly.

For instance, the phenolic hydroxyl group can initiate a cascade sequence by participating in reactions such as O-alkylation or O-arylation, followed by subsequent cross-coupling reactions at the bromine or chlorine sites. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions (e.g., palladium-catalyzed cross-couplings like Suzuki, Heck, or Sonogashira reactions) can be exploited for selective functionalization. This allows for the controlled, stepwise introduction of different substituents, a key strategy in cascade reactions designed to construct complex molecules efficiently.

Formation of Phenolic Esters and Ethers for Advanced Material Precursors

The synthesis of phenolic esters and ethers from this compound serves as a gateway to the development of advanced materials with tailored properties. The conversion of the phenolic hydroxyl group into an ester or ether linkage not only modifies the electronic and physical properties of the parent molecule but also provides a handle for further polymerization or incorporation into larger supramolecular assemblies.

Phenolic Ester Synthesis:

The reaction of this compound with various acyl chlorides or carboxylic anhydrides under basic conditions yields the corresponding phenolic esters. These esters can be designed to possess specific characteristics, such as liquid crystallinity or photosensitivity, by judicious choice of the acyl group.

ReactantProductReaction ConditionsApplication
This compound4-Bromo-5-chloro-2-fluorophenyl acetate (B1210297)Acetic anhydride, pyridineIntermediate for further functionalization
This compound4-Bromo-5-chloro-2-fluorophenyl benzoateBenzoyl chloride, triethylaminePrecursor for polyesters

Phenolic Ether Synthesis:

Williamson ether synthesis, involving the reaction of the corresponding phenoxide with alkyl or aryl halides, is a common method to produce ethers of this compound. These ethers are often precursors to high-performance polymers, flame retardants, and other advanced materials. For example, the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been achieved through the base-mediated reaction of phenols with halothane. nih.gov This method, when applied to this compound, would yield a highly functionalized ether with potential applications in materials science due to the introduction of a difluoroalkyl group.

ReactantProductReaction ConditionsPotential Application
This compound1-(4-Bromo-5-chloro-2-fluorophenoxy)alkaneAlkyl halide, base (e.g., K2CO3)Precursor for liquid crystals
This compoundAryl ether derivativeAryl halide, base, catalyst (e.g., CuI)Monomer for poly(arylene ether)s

Synthesis of Highly Functionalized Aromatic Systems

The inherent reactivity of the C-Br and C-Cl bonds in this compound makes it an excellent starting material for the synthesis of highly functionalized aromatic systems. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

The greater reactivity of the C-Br bond compared to the C-Cl bond in many cross-coupling reactions allows for sequential functionalization. For example, a Suzuki coupling could be performed selectively at the bromine position, followed by a subsequent coupling reaction at the chlorine position under more forcing conditions or with a different catalyst system. This stepwise approach provides access to a wide array of polysubstituted aromatic compounds that would be difficult to synthesize through other methods.

Table of Potential Cross-Coupling Reactions:

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingArylboronic acidPd(PPh3)4, baseBiaryl derivative
Heck CouplingAlkenePd(OAc)2, phosphine (B1218219) ligandAlkenyl-substituted phenol (B47542)
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2, CuI, baseAlkynyl-substituted phenol
Buchwald-Hartwig AminationAminePd catalyst, ligand (e.g., BINAP)Arylamine derivative

Derivatization for Complex Heterocyclic Compound Synthesis

The strategic placement of reactive handles on the this compound scaffold makes it a valuable precursor for the synthesis of complex heterocyclic compounds. The phenolic hydroxyl group, along with the ortho- and para-halogen substituents, can participate in various cyclization strategies to form fused or substituted heterocyclic rings.

For instance, the hydroxyl group can be used as a nucleophile in intramolecular cyclization reactions. After appropriate modification of one of the halogen positions, such as conversion to an amino or acetylenic group via cross-coupling, intramolecular condensation or addition reactions can lead to the formation of benzofurans, benzoxazoles, or other related heterocyclic systems.

Furthermore, the di-halogenated nature of the molecule allows for the construction of more complex, polycyclic heterocyclic systems through sequential cross-coupling and cyclization reactions. This approach is particularly useful in the synthesis of novel scaffolds for medicinal chemistry and materials science.

Strategies for Scaffold Diversification in Target-Oriented Synthesis

In the context of target-oriented synthesis, this compound offers a platform for rapid scaffold diversification. The ability to selectively functionalize the different positions on the aromatic ring allows for the creation of a library of related compounds with diverse substitution patterns. This is particularly valuable in drug discovery and development, where the exploration of structure-activity relationships is crucial.

A common strategy involves using the phenol as a central scaffold and introducing diversity elements through a series of orthogonal reactions. For example, the hydroxyl group can be protected, followed by sequential cross-coupling reactions at the bromine and chlorine positions. Deprotection of the hydroxyl group then allows for further modification at this site. This modular approach enables the systematic variation of substituents around the core scaffold, facilitating the optimization of biological activity or material properties.

The combination of the fluorine atom, which can influence properties such as metabolic stability and binding affinity, with the versatile bromine and chlorine handles for diversification, makes this compound a powerful tool for the synthesis of novel and functionally optimized molecules.

Advanced Analytical Methodologies for the Detection and Characterization of Halogenated Phenols in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) with Enhanced Sample Preparation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like halogenated phenols. However, the polar nature of the phenolic hydroxyl group can lead to poor chromatographic peak shape and reduced sensitivity. To overcome these issues, derivatization is employed to convert the polar analyte into a less polar, more volatile derivative prior to GC-MS analysis. researchgate.netresearch-solution.com

On-Fiber Derivatization Techniques (e.g., Headspace Solid-Phase Microextraction (HS-SPME))

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that combines extraction and concentration into a single step. biosynth.com It is particularly effective for isolating volatile and semi-volatile analytes from complex sample matrices. In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. guidechem.com

For halogenated phenols, the process can be enhanced by performing derivatization directly on the SPME fiber. lgcstandards.comsigmaaldrich.com After the initial extraction of the native phenol (B47542) onto the fiber, the fiber is withdrawn from the sample and exposed to the headspace of a vial containing a derivatizing agent. sigmaaldrich.com This on-fiber derivatization minimizes sample handling and potential analyte loss. The derivatized, more volatile analyte is then thermally desorbed from the fiber in the hot GC inlet for analysis. lgcstandards.com The choice of fiber coating, such as polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB), and the optimization of extraction parameters are crucial for achieving high sensitivity. biosynth.comnih.gov

Table 1: Example of Optimized HS-SPME Parameters for Chlorophenol Analysis This table is based on general methodologies for chlorophenols and serves as a starting point for method development for 4-Bromo-5-chloro-2-fluorophenol.

ParameterOptimized ConditionRationale
SPME Fiber 85 µm Polyacrylate (PA)Effective for polar compounds like phenols. nih.gov
Sample Volume 5 - 20 mLDependent on analyte concentration and vial size. biosynth.comnih.gov
Extraction Mode Headspace (HS)Reduces matrix effects and prolongs fiber life. biosynth.com
Extraction Temp. 40 - 100 °CIncreases analyte volatility, enhancing transfer to the headspace. biosynth.com
Extraction Time 30 - 60 minAllows for equilibrium to be reached between sample, headspace, and fiber. biosynth.comnih.gov
Derivatization On-fiber silylation or acetylationImproves volatility and chromatographic peak shape. lgcstandards.comsigmaaldrich.com
Salt Addition 10 - 30% (w/v) NaClIncreases ionic strength of aqueous samples, promoting analyte partitioning into the headspace ("salting-out" effect). nih.gov

Optimization of Derivatization Reagents (e.g., Pentafluorobenzyl Bromide, Diazomethane)

The selection and optimization of the derivatization reagent are critical for successful GC-MS analysis of halogenated phenols. The ideal reagent reacts quickly and quantitatively to form a stable derivative with excellent chromatographic properties and mass spectral characteristics. researchgate.net

Pentafluorobenzyl Bromide (PFBBr): This is a highly effective reagent for derivatizing phenols. iucr.org It reacts with the phenolic hydroxyl group in the presence of a base to form a pentafluorobenzyl (PFB) ether. research-solution.com PFB derivatives are exceptionally sensitive to electron capture detection (ECD) and also yield characteristic mass spectra, making them ideal for trace-level analysis. iucr.orggoogle.com The reaction is often facilitated by a phase-transfer catalyst, such as 18-Crown-6, to enhance the reaction rate in a two-phase (aqueous/organic) system. research-solution.com The resulting PFB ether of this compound would be readily detectable at very low concentrations.

Diazomethane (B1218177): Diazomethane is a classic, potent methylating agent that converts phenols to their corresponding methyl ethers (anisoles). The reaction is rapid and generally produces high yields. sigmaaldrich.com However, diazomethane is extremely toxic and explosive, requiring specialized handling procedures. It can also form artifacts by reacting with other functional groups, which complicates the analysis. sigmaaldrich.com Due to these safety and specificity concerns, it is often replaced by safer alternatives like trimethylsilyldiazomethane (B103560) or other derivatization agents in modern analytical labs.

Other Reagents: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are widely used to form trimethylsilyl (B98337) (TMS) ethers. synquestlabs.com These derivatives are thermally stable and exhibit good GC behavior. nih.gov Acetylating reagents, like acetic anhydride, are also used to form acetate (B1210297) esters, which can be analyzed effectively by GC-MS. nih.gov The choice of reagent depends on the specific analytical requirements, including desired sensitivity and potential interferences in the sample matrix.

Coupled Analytical Techniques for Comprehensive Characterization

For unambiguous identification and comprehensive characterization, especially in complex research contexts, coupled (or hyphenated) analytical techniques are indispensable. These methods combine the separation power of chromatography with the high specificity of modern detectors.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides a higher degree of certainty than conventional GC-MS. In GC-MS/MS, a specific precursor ion from a target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then one or more specific product ions are monitored by the second mass analyzer. This multiple reaction monitoring (MRM) approach is exceptionally selective and sensitive, capable of detecting and quantifying analytes at ultra-trace levels even in the presence of significant background interference. sigmaaldrich.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the benchmark for analyzing polar to semi-polar compounds in aqueous samples. bldpharm.com Combining HPLC with tandem mass spectrometry allows for the direct analysis of underivatized halogenated phenols. The use of an electrospray ionization (ESI) source is common for ionizing phenolic compounds. Like GC-MS/MS, HPLC-MS/MS offers outstanding selectivity and sensitivity through MRM, making it a powerful tool for both identification and quantification. bldpharm.com

The combination of these advanced techniques provides a robust toolkit for the rigorous detection, characterization, and purity assessment of this compound in any research setting.

Future Research Directions and Emerging Opportunities in 4 Bromo 5 Chloro 2 Fluorophenol Research

Development of More Atom-Economical and Stereoselective Synthetic Routes

The synthesis of complex molecules like 4-Bromo-5-chloro-2-fluorophenol presents challenges in achieving high efficiency and minimizing waste. Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of atoms from reactants into the final product. researchgate.net Future research will focus on designing synthetic pathways that are not only efficient in yield but also in the conservation of resources.

Atom Economy: Traditional multi-step syntheses of polysubstituted benzenes often involve numerous reagents and generate significant waste. rsc.orgfiveable.me Emerging strategies such as cycloaromatization and benzannulation offer more direct and atom-economical alternatives for constructing highly functionalized aromatic rings from simpler precursors. rsc.orgacs.orgnih.gov Applying these concepts to this compound could drastically reduce the number of steps and byproducts compared to classical methods that rely on sequential electrophilic aromatic substitution. fiveable.me

Stereoselectivity: While the aromatic core of this compound is planar, the introduction of functional groups or its incorporation into larger chiral molecules necessitates stereoselective control. The development of methods for the stereoselective synthesis of halogenated compounds is a significant area of research. rsc.orgresearchgate.netnih.gov Future work could involve the use of chiral catalysts or auxiliaries to control the spatial arrangement of atoms during the synthesis or subsequent modification of the phenol (B47542), which is crucial for creating specific, biologically active stereoisomers. nih.govacs.org Repurposed enzymes, for instance, have shown promise in catalyzing challenging stereoselective reactions on related compounds. acs.org

Table 1: Comparison of Synthetic Route Strategies for Polysubstituted Phenols
StrategyDescriptionAdvantages for this compound SynthesisChallenges
Traditional Linear Synthesis Step-by-step introduction of functional groups onto a benzene (B151609) ring using electrophilic aromatic substitution. fiveable.meWell-established and predictable for many substitutions.Often low atom economy, multiple steps, formation of isomers, and significant waste.
Convergent Synthesis (e.g., Benzannulation) Assembling the substituted ring from smaller, pre-functionalized fragments in a more direct manner. rsc.orgHigher atom and step economy, better control of regioselectivity. rsc.orgRequires development of specific precursors and reaction conditions.
Biocatalytic Routes Using enzymes to perform specific, often stereoselective, transformations. acs.orgHigh selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally benign.Enzyme stability, substrate scope, and the need for protein engineering.

Exploration of Novel Catalytic Systems for Functionalization

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. For a molecule like this compound, with multiple potential reaction sites (the hydroxyl group, the C-H bonds, and the carbon-halogen bonds), the development of novel catalytic systems is crucial for selective functionalization.

Future research will likely focus on several key areas:

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. semanticscholar.org Developing catalysts that can selectively target a specific C-H bond on the this compound ring would open up new avenues for creating derivatives.

Dual-Catalytic Systems: Combining different types of catalysts (e.g., a transition metal with an organocatalyst or a photocatalyst) can enable novel transformations by activating different parts of the reactants simultaneously or sequentially. researchgate.net This approach could be used to introduce complex functional groups onto the phenol scaffold in a single step.

Artificial Metalloenzymes: These hybrid catalysts combine the reactivity of a metal center with the selectivity of a protein scaffold. They have shown promise in catalyzing selective oxidations of other halophenols and could be engineered to perform specific transformations on this compound. mdpi.com

Heterogeneous Catalysts: Developing solid-supported catalysts, such as those using polymeric carbon nitride, offers significant advantages in terms of catalyst recovery, reusability, and reducing metal contamination in the final product, contributing to greener manufacturing processes. sciencedaily.com

Table 2: Emerging Catalytic Systems for Phenol Functionalization
Catalytic SystemPotential Application to this compoundKey Advantage
Photoredox/Nickel Dual Catalysis Coupling of the phenol with alkyl or aryl bromides via C-H functionalization. researchgate.netEnables reactions under mild conditions, broad substrate scope.
Artificial Peroxidases (e.g., Fe-MC6*a) Selective oxidation or dehalogenation, depending on the halogen present. mdpi.comSubstrate-dependent chemoselectivity, potential for pollutant degradation. mdpi.com
Heterogeneous Geminal Atom Catalysts (GACs) Cross-coupling reactions at the C-Br or C-Cl positions. sciencedaily.comHigh efficiency, catalyst is recoverable and reusable, lower carbon footprint. sciencedaily.com

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

For this compound, AI tools can be applied in several ways:

Retrosynthetic Analysis: AI platforms can deconstruct the target molecule into simpler, commercially available precursors, suggesting novel and potentially more efficient synthetic pathways that might not be obvious to a human chemist. chemical.aipharmafeatures.com

Reaction Outcome and Yield Prediction: By training on large databases of patented and published reactions, ML models can predict the most likely product of a given set of reactants and reagents. nih.govrjptonline.org This can save significant time and resources by avoiding unsuccessful experiments. However, the accuracy of these predictions is highly dependent on the quality and potential biases of the training data. nih.govresearchgate.net

Condition Optimization: Neural networks can be trained to recommend the optimal catalyst, solvent, and temperature for a desired transformation, accelerating the process of reaction optimization. acs.orgbeilstein-journals.org This is particularly valuable for complex, multi-parameter systems.

Advanced In-Silico Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry and in-silico modeling provide powerful tools for investigating molecules and reactions at an atomic level. These methods complement experimental work by providing insights that are difficult or impossible to obtain through direct observation.

For this compound, advanced computational studies can offer profound insights:

Mechanistic Elucidation: Quantum chemical modeling can be used to map out the entire energy landscape of a reaction. nih.gov This allows researchers to understand the step-by-step mechanism, identify key transition states and intermediates, and explain observed selectivity. Such studies have been applied to understand the behavior of other phenolic compounds. researchgate.netresearchgate.net

Property Prediction: Computational methods can predict a wide range of molecular properties, including electronic characteristics (such as the highest occupied and lowest unoccupied molecular orbitals, HOMO/LUMO), spectroscopic signatures, and reactivity. scispace.comresearchgate.net For instance, modeling can help predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new functionalization reactions.

Inhibitor and Interaction Modeling: If this compound is investigated for applications in materials science (e.g., as a corrosion inhibitor) or medicinal chemistry, in-silico methods like molecular dynamics and density functional theory (DFT) can simulate its interaction with surfaces or biological macromolecules. mdpi.com These simulations can reveal binding modes and energies, providing a rational basis for designing more effective molecules. nih.gov

These computational approaches not only accelerate the pace of research by prioritizing the most promising experimental avenues but also provide a fundamental understanding that is essential for rational molecular design. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-chloro-2-fluorophenol, and how can intermediates be optimized?

  • Methodology : Begin with halogenation of a fluorophenol precursor. For example, bromination of 5-chloro-2-fluorophenol using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H2SO4) can yield the desired product. Optimize reaction temperature (40–60°C) and stoichiometry (1:1.1 phenol:NBS ratio) to minimize di-substitution byproducts. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validation : Monitor progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodology :

  • 1H NMR : Identify aromatic protons in the deshielded region (δ 6.8–7.5 ppm). The para-fluorine substituent causes splitting patterns distinct from meta-substituted analogs.
  • 19F NMR : A singlet near δ -110 ppm confirms the fluorine environment.
  • IR : Look for O–H stretching (3200–3600 cm⁻¹) and C–Br/C–Cl vibrations (500–800 cm⁻¹).
    • Data Interpretation : Compare with reference spectra of 4-Bromo-2-fluorophenol and 5-chloro-2-fluorophenol derivatives .

Q. What purification strategies are effective for isolating this compound with >95% purity?

  • Methodology : Use recrystallization from ethanol/water (4:1 v/v) at 0°C to remove polar impurities. For trace halogenated byproducts, employ preparative HPLC with a reverse-phase column (e.g., Phenomenex Luna C18) and UV detection at 254 nm .
  • Quality Control : Validate purity via GC-MS (electron ionization mode, m/z 210–250 range) and elemental analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP ) with a 6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for further functionalization.
  • Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine the model .

Q. What crystallographic approaches resolve structural ambiguities in halogenated phenols like this compound?

  • Methodology : Grow single crystals via slow evaporation of a saturated dichloromethane solution. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine the structure using SHELXL . Analyze dihedral angles between aromatic rings and halogen substituents to assess steric effects.
  • Case Study : Similar compounds (e.g., 5-Bromo-2-(4-chlorophenyl)benzofuran) show intermolecular halogen bonding (Br···O ≈ 3.1 Å), which can influence packing and stability .

Q. How do substituent positions (Br, Cl, F) influence the antimicrobial activity of halogenated phenols?

  • Methodology : Synthesize analogs (e.g., 4-Bromo-2-fluorophenol , 5-chloro-2-fluorophenol ) and test against Gram-positive/negative bacteria (MIC assays). Use SAR analysis to correlate substituent electronegativity (Cl vs. Br) and spatial orientation with bioactivity.
  • Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances phenol acidity, improving membrane permeability. Bromine’s larger size may disrupt lipid bilayer integrity .

Q. What analytical techniques resolve contradictions between spectroscopic and computational data for halogenated phenols?

  • Methodology : Combine HRMS (ESI+, m/z accuracy < 2 ppm) to confirm molecular formula and X-ray crystallography for unambiguous structural assignment. For discrepancies in NMR predictions, re-evaluate DFT solvent models (e.g., PCM for DMSO-d6) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use PPE (gloves, goggles) in a fume hood. Store at 0–6°C to prevent decomposition . In case of exposure, rinse skin with water and consult a physician .
  • Waste Disposal : Neutralize with 10% NaOH and incinerate in a halogen-approved facility.

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Feasible Synthetic Routes

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4-Bromo-5-chloro-2-fluorophenol
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4-Bromo-5-chloro-2-fluorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.